![molecular formula C25H26ClN5O4S B2851716 ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 893788-75-5](/img/structure/B2851716.png)
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C25H26ClN5O4S . This compound is notable for its intricate structure, which includes a triazoloquinazoline core, a piperidine ring, and a sulfonyl group. It has a significant molecular weight of 528.023 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of quality control .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group in the triazoloquinazoline core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonyl group and the triazoloquinazoline core play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 1-{7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring.
Other triazoloquinazoline derivatives: These compounds share the triazoloquinazoline core but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biologische Aktivität
ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a piperidine core substituted with a quinazoline moiety and a sulfonyl group. Its structural complexity allows for diverse interactions within biological systems, potentially leading to significant pharmacological effects.
Structural Formula
Molecular Weight
The molecular weight of the compound is approximately 408.94 g/mol.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in neurotransmission and inflammation. Specifically, the quinazoline derivatives are noted for their ability to modulate central nervous system (CNS) activity and exhibit anti-inflammatory properties.
Anticonvulsant Activity
A study on related quinazoline derivatives demonstrated significant anticonvulsant activity. For instance, certain compounds showed efficacy in reducing seizure frequency in animal models when administered at varying doses (30-300 mg/kg). The mechanisms involved may include modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release .
CNS Depressant Effects
In addition to anticonvulsant properties, the compound may exhibit CNS depressant effects. This was observed in studies where similar derivatives were tested for sedative-hypnotic activities using behavioral assays such as the actophotometer and forced swim test. Compounds that displayed these effects were evaluated for their potential therapeutic use in conditions like anxiety and insomnia .
Anti-Diabetic Potential
Recent investigations into related biphenylsulfonamides suggest that compounds with sulfonyl functional groups can act as glucagon receptor antagonists, thereby influencing glucose metabolism. The anti-diabetic activity of these compounds highlights their potential for treating type 2 diabetes by lowering blood glucose levels without significant side effects .
Study 1: Anticonvulsant Activity Evaluation
In a controlled study, a series of quinazoline derivatives were synthesized and assessed for their anticonvulsant properties. The results indicated that specific substitutions on the quinazoline ring significantly enhanced activity against induced seizures in murine models. Notably, compounds with a piperidine substitution exhibited improved efficacy compared to their counterparts lacking this feature .
Study 2: CNS Depressant Activity Analysis
Another research effort focused on evaluating the sedative properties of similar quinazoline derivatives. The study utilized multiple behavioral tests to assess the impact on locomotion and anxiety-like behaviors. Results indicated that certain derivatives not only reduced activity levels but also increased the duration of sleep in treated mice, suggesting a potential application in treating sleep disorders .
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Anticonvulsant Activity | CNS Depressant Activity | Anti-Diabetic Activity |
---|---|---|---|
Compound A | Yes | Moderate | No |
Compound B | No | High | Yes |
Compound C | Yes | Low | Yes |
Table 2: Dosage and Efficacy in Animal Models
Compound | Dose (mg/kg) | Seizure Reduction (%) | Sedation Duration (min) |
---|---|---|---|
ETHYL Compound | 30 | 40 | 15 |
ETHYL Compound | 100 | 70 | 30 |
ETHYL Compound | 300 | 85 | 45 |
Eigenschaften
IUPAC Name |
ethyl 1-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O4S/c1-4-35-25(32)17-9-11-30(12-10-17)22-20-14-18(26)6-8-21(20)31-23(27-22)24(28-29-31)36(33,34)19-7-5-15(2)16(3)13-19/h5-8,13-14,17H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBHFQKQEBTAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.